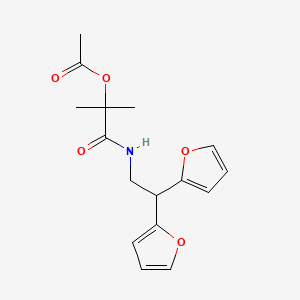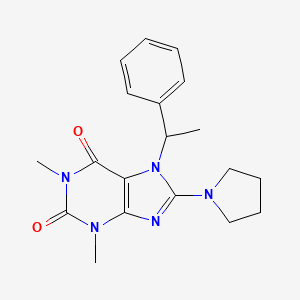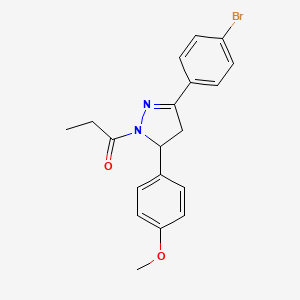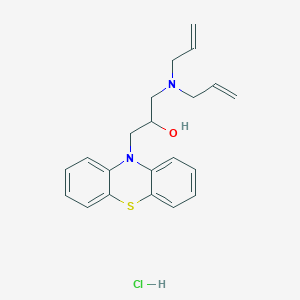
1-(diallylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diallylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
科学的研究の応用
Antimicrobial Activity
1-(diallylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride and its derivatives have been explored for antimicrobial activity. A study by Bansode, Dongre, and Dongre (2009) synthesized a series of compounds using the phenothiazine framework, showing significant antimicrobial properties (Bansode, Dongre, & Dongre, 2009).
Anticancer Potential
This compound has also been studied for its anticancer properties. Ahmed et al. (2018) synthesized various phenothiazine derivatives, which demonstrated high activity against breast cancer cell lines (Ahmed, Ebead, Afifi, & Abdel-Rahman, 2018).
Neuroprotective Agents
In the context of neuroprotection, González-Muñoz et al. (2011) reported that N-acylaminophenothiazines, derived from phenothiazine, exhibited neuroprotective properties and were effective against damage caused by free radicals (González-Muñoz et al., 2011).
Antipsychotic Investigation
The antipsychotic potential of phenothiazine derivatives has been explored as well. Gopi, Sastry, and Dhanaraju (2017) investigated novel derivatives for their antipsychotic activity, finding significant results in specific compounds (Gopi, Sastry, & Dhanaraju, 2017).
Structural and Spectroscopic Studies
Theoretical and experimental analyses of phenothiazine derivatives have been conducted to understand their molecular structure and behavior. For instance, Moeinpour and Khojastehnezhad (2015) used density functional theory to study the regiochemistry of these compounds (Moeinpour & Khojastehnezhad, 2015).
Antimicrobial and Antifungal Properties
Another study by Gopi, Sastry, and Dhanaraju (2017) synthesized azo dye/Schiff base derivatives of phenothiazine, revealing promising antimicrobial and antifungal activities (Gopi, Sastry, & Dhanaraju, 2017).
Exploration in Photophysics
Davies, Navaratnam, and Phillips (1976) explored the photochemistry of chlorpromazine, a phenothiazine derivative, highlighting its behavior in specific solutions (Davies, Navaratnam, & Phillips, 1976).
Pharmaceutical Importance
Phenothiazine derivatives have been synthesized for various pharmaceutical applications. Sharma et al. (2012) developed N-[3-(10H-phenothiazin-1-yl)propyl]-4-(substituted phenyl)-3-chloro-2-oxo-1-azetidinecarboxamides with antibacterial, antifungal, and antitubercular properties (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).
Biomolecular Interactions
Al-Otaibi et al. (2022) conducted theoretical analyses of phenothiazine derivatives, focusing on their interactions with gold and water molecules, and potential applications as drugs for SARS-CoV-2 (Al-Otaibi et al., 2022).
特性
IUPAC Name |
1-[bis(prop-2-enyl)amino]-3-phenothiazin-10-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2OS.ClH/c1-3-13-22(14-4-2)15-17(24)16-23-18-9-5-7-11-20(18)25-21-12-8-6-10-19(21)23;/h3-12,17,24H,1-2,13-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRIEJNVUISGEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(diallylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

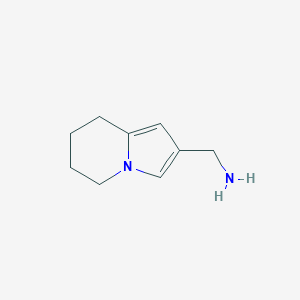
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2466551.png)
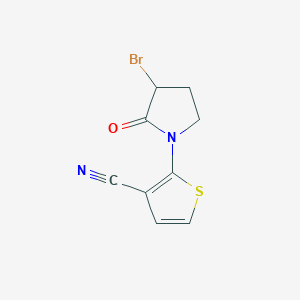

![4-(tert-butyl)-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2466554.png)
![4-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine](/img/structure/B2466556.png)


![1-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2466559.png)

